![molecular formula C19H24N4 B2508274 N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890639-16-4](/img/structure/B2508274.png)

N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

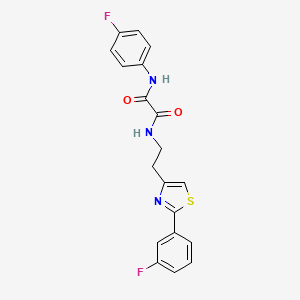

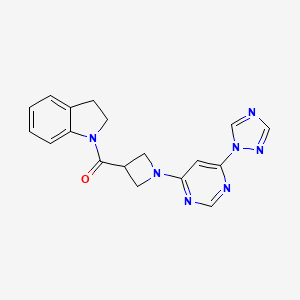

The compound "N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb). The design and synthesis of these compounds involve the introduction of various substituents to enhance their activity and selectivity. The related compounds in the provided studies include 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which have shown potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stability .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines involves the introduction of phenyl groups and a variety of alkyl, aryl, and heteroaryl substituents. The most effective analogues for anti-mycobacterial activity contained a 3-(4-fluoro)phenyl group. The synthesis process is likely to involve multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the attachment of the phenyl groups and the final substituents. The synthesis of these compounds is designed to optimize their biological activity against M.tb .

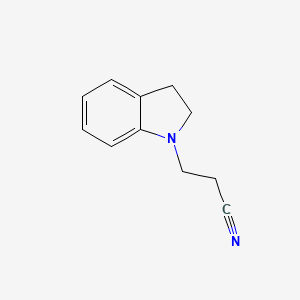

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with various substituents that influence the compound's biological activity and physicochemical properties. Although the provided data does not include the exact structure of "this compound", it can be inferred that the structure would be similar to the described compounds with specific substituents influencing its inclination and interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives are crucial for achieving the desired biological activity. The introduction of substituents such as the 3-(4-fluoro)phenyl group and various alkyl or aryl groups requires selective and controlled chemical reactions to ensure the correct placement and orientation of these groups. The reactions must be carried out under conditions that preserve the integrity of the pyrazolo[1,5-a]pyrimidine core while allowing for the introduction of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and ability to interact with biological targets. The compounds with potent anti-mycobacterial activity exhibited good mouse/human liver microsomal stabilities, which is an important factor for their potential as therapeutic agents. The inclination of the phenyl rings in related compounds suggests that the steric and electronic properties of the substituents play a significant role in the compound's overall properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is synthesized through various chemical reactions that often involve the cyclocondensation of different precursors under specific conditions. For instance, research has explored the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives, highlighting the compound's structural and chemical properties. Techniques such as microwave irradiative cyclocondensation have been utilized to prepare compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines for the preparation of tetraheterocyclic systems has been reported, demonstrating the versatility of this compound in generating novel chemical entities (El-Essawy, 2010).

Biological Activities

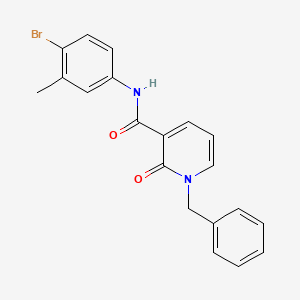

Significant research has been dedicated to exploring the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. This includes studies on their antimicrobial, anticancer, and enzyme inhibition potentials. For example, compounds derived from pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer activity against specific cancer cell lines, revealing some compounds with potent inhibitory effects (Abdellatif et al., 2014). Another study focused on the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Applications

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has also been a subject of interest. Studies have synthesized and tested these compounds for their efficacy against various microbial strains, with some showing pronounced antimicrobial properties. This suggests their possible application in developing new antimicrobial agents (Sirakanyan et al., 2021).

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Therefore, the future directions for “N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its optical applications and potential uses in medicinal chemistry.

Mecanismo De Acción

Target of Action

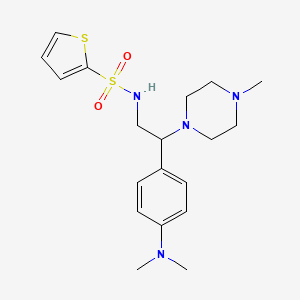

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are often designed to target specific proteins or enzymes in the body, such as protein kinases

Mode of Action

The mode of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound and its targets. Generally, these compounds can inhibit the activity of their targets, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by pyrazolo[1,5-a]pyrimidines depend on their specific targets. For example, if a compound targets a protein kinase, it could affect signaling pathways that regulate cell growth and division

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly affect its bioavailability and therapeutic effects . These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiology

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, a compound that inhibits a protein kinase could potentially slow down cell growth and division

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . These factors can affect how the compound interacts with its targets and how it is metabolized and excreted by the body

Propiedades

IUPAC Name |

N-butan-2-yl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-6-13(3)20-17-11-14(4)21-19-18(15(5)22-23(17)19)16-9-7-12(2)8-10-16/h7-11,13,20H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGWVAWUKGEBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)